![molecular formula C17H11ClN4S4 B2741261 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 1286724-44-4](/img/structure/B2741261.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine
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Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine is a useful research compound. Its molecular formula is C17H11ClN4S4 and its molecular weight is 434.99. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Platinum (II) complexes have garnered attention in the field of OLEDs due to their intriguing photophysical properties. Our compound, with its Pt (II) core and organic ligands, falls into this category. Cyclometalated Pt (II) complexes, like ours, exhibit efficient light-emitting properties. The combination of bidentate ligands—C^N (aryl-substituted N-heterocyclic compounds) and O^O (such as 1,3-dicarbonyl compounds)—allows fine-tuning of electronic and photophysical parameters. The green fluorescence observed in our complex at 514 nm makes it a potential candidate for OLED applications .
Phosphorescent Materials for Photovoltaic Devices
Platinum-group metal complexes, including Pt (II) complexes, play a crucial role in modern photovoltaic devices. While iridium (III) complexes dominate this field, Pt (II) complexes offer an alternative. Our compound’s unique structure, when incorporated into suitable devices, could enhance their performance as phosphorescent materials. Researchers continue to explore Pt (II) complexes for their potential in solar energy conversion .
Enantioselective Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, found in tropane alkaloids, exhibits diverse biological activities. Researchers have shown interest in stereoselective methods to construct this core structure. While our compound is not a direct tropane alkaloid, its benzothiazole and thiazole rings share similarities. Investigating its synthetic pathways could contribute to the development of enantioselective strategies for tropane alkaloid synthesis .
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4S4/c1-7-3-4-8(18)12-11(7)21-16(24-12)22-15-19-9-5-6-10-14(13(9)25-15)26-17(20-10)23-2/h3-6H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHRQMAUBJKFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine |
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